4-[6-(4-ethylphenoxy)hexyl]morpholine
Description
Properties
IUPAC Name |
4-[6-(4-ethylphenoxy)hexyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2/c1-2-17-7-9-18(10-8-17)21-14-6-4-3-5-11-19-12-15-20-16-13-19/h7-10H,2-6,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMIYOVRWZCBCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCCCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(4-ethylphenoxy)hexyl]morpholine typically involves the reaction of 4-ethylphenol with 1-bromohexane to form 4-ethylphenoxyhexane. This intermediate is then reacted with morpholine under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[6-(4-ethylphenoxy)hexyl]morpholine can undergo various chemical reactions, including:
Oxidation: The ethylphenoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The compound can be reduced under suitable conditions to modify the morpholine ring or the hexyl chain.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
4-[6-(4-ethylphenoxy)hexyl]morpholine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[6-(4-ethylphenoxy)hexyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylphenoxy group can bind to hydrophobic pockets, while the morpholine ring can form hydrogen bonds with active site residues. This dual interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs and Key Variations
The following table compares 4-[6-(4-ethylphenoxy)hexyl]morpholine with structurally related compounds:
Detailed Analysis
Electronic and Steric Effects
- 4-Ethylphenoxy vs. Bromo-Dimethylphenoxy: The ethyl group in the target compound is electron-donating, enhancing the phenoxy group's stability.
- Hexyl Ether vs. Hexanoyl: The ether linkage in the target compound reduces polarity compared to the ketone in 4-hexanoylmorpholine , favoring solubility in non-polar solvents.
Optical and Conductive Properties
- Comparison with Conjugated Polymers: PNDPHVT and similar copolymers exhibit UV absorption peaks (565–585 nm) and low optical band gaps (~1.79 eV), driven by nitro or styryl substituents.
Pharmaceutical Potential
- Morpholine Derivatives: 4-(2-Chloroethyl)morpholine hydrochloride is used in drug synthesis due to its ionic nature.
Polymer Compatibility
- RAFT Polymerization: Analogous hexylphenoxy-containing monomers (e.g., PHMA, MHMA ) form block copolymers with tunable self-assembly. The ethyl group in the target compound could similarly serve as a hydrophobic block in amphiphilic polymers, though its aggregation behavior may differ from methoxy or cyano-substituted analogs .
Surfactant and Self-Assembly Behavior
- Amphiphilic Properties : The hexyl chain and morpholine ring enable micelle formation in aqueous solutions, akin to PMHMA-b-PEGMA . Ethyl’s moderate hydrophobicity may yield smaller micelles compared to bulkier substituents.
Drug Delivery Systems
- Prodrug Functionalization: Morpholine’s nitrogen can be protonated, enhancing solubility in acidic environments (e.g., tumor tissues). The hexylphenoxy chain may improve drug loading capacity compared to shorter-chain analogs .
Limitations and Challenges
- Synthetic Complexity: Introducing the ethylphenoxy group requires precise coupling reactions, similar to challenges noted in synthesizing PNDPHVT .
- Data Gaps : Direct studies on the target compound are sparse; most insights are extrapolated from structural analogs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[6-(4-ethylphenoxy)hexyl]morpholine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, alkylation of 4-ethylphenol with a hexyl linker followed by morpholine ring closure under basic conditions (e.g., NaOH) is a common route . Reaction optimization requires controlling temperature (e.g., 60–80°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios of reagents. Computational tools like quantum chemical calculations can predict reaction pathways and energy barriers to guide experimental design .
| Key Variables | Impact on Yield |
|---|---|
| Temperature | Higher temps (≥80°C) risk side reactions (e.g., oxidation) |
| Solvent | Polar aprotic solvents enhance nucleophilicity |
| Catalyst | NaOH vs. KOH: KOH may improve ring closure efficiency |
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- HPLC-MS : To detect impurities (<0.5% threshold for research-grade purity) .
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., hexyl linker integration at δ 1.2–1.6 ppm for CH groups) .
- X-ray Crystallography : For absolute configuration determination if crystalline derivatives are accessible .
Q. What are the stability considerations for long-term storage of this compound?
- Methodological Answer : Stability tests under varying conditions (pH, temperature, light) are critical. Store in amber vials at –20°C under inert gas (N or Ar) to prevent oxidation. Periodic FT-IR analysis can monitor degradation (e.g., carbonyl formation from morpholine ring oxidation) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the compound’s reactivity in novel catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack. For instance, the morpholine oxygen’s lone pairs may coordinate to transition metals in catalysis . Pair computational predictions with experimental validation using kinetic studies (e.g., rate constants via UV-Vis monitoring).
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent/DMSO concentration). Standardize protocols:
- Use >95% purity confirmed by HPLC .
- Include positive/negative controls (e.g., known morpholine-derived inhibitors) .
- Apply statistical design of experiments (DoE) to identify confounding variables (e.g., pH, temperature) .
Q. How does the compound interact with lipid bilayers or protein targets?
- Methodological Answer : Employ molecular dynamics (MD) simulations to study membrane permeability. The hexyl chain may enhance lipophilicity (logP ~3.5), favoring membrane insertion . For protein targets, use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding affinities. Mutagenesis studies can validate predicted binding pockets (e.g., morpholine interactions with kinase ATP sites) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Chiral separation techniques (e.g., chiral HPLC or enzymatic resolution) are critical. Monitor enantiomeric excess (ee) via polarimetry or chiral shift reagents in NMR. Continuous-flow reactors improve reproducibility and reduce racemization risks compared to batch processes .
Data Contradiction and Validation
Q. How to address discrepancies in reported cytotoxicity IC values?
- Methodological Answer : Cross-validate using orthogonal assays (e.g., MTT, apoptosis markers, and live-cell imaging). Consider batch-to-batch variability in compound synthesis and cell culture conditions (e.g., serum concentration). Meta-analysis of published data with standardized normalization (e.g., fold-change vs. controls) reduces ambiguity .
Safety and Compliance
Q. What safety protocols are essential for handling this compound in vitro/vivo studies?
- Methodological Answer : Adhere to GHS guidelines (H302/H311): Use PPE (gloves, lab coat), fume hoods for weighing, and emergency eyewash stations. For in vivo work, conduct acute toxicity studies (OECD 423) prior to dosing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
